molecular formula C96H184N3O22P B604914 Monofosforil lipido A (sintético) CAS No. 1246298-63-4

Monofosforil lipido A (sintético)

Número de catálogo: B604914
Número CAS: 1246298-63-4
Peso molecular: 1763.469
Clave InChI: UPAZUDUZKTYFBG-HNPUZVNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPLA (synthetic) Sterile Solution, also known as Monophosphoryl Lipid A, is a synthetic, sterile solution . It does not contain RNA, DNA, or protein fragments . It is a Toll-like receptor 4 (TLR4) activator and activates TLR4 but does not activate TLR2 even at high concentrations . The synthetic lipid A is structurally very similar to natural MPLA but does not exist in nature .

Aplicaciones Científicas De Investigación

Adyuvante de Vacuna para Infecciones Bacterianas

MPLA: se utiliza ampliamente como adyuvante en vacunas dirigidas a infecciones bacterianas. Un estudio demostró que MPLA mejoró la respuesta inmune contra Staphylococcus aureus resistente a la meticilina (MRSA) cuando se utilizó junto con otros adyuvantes {svg_1}. Se demostró que aumenta los anticuerpos opsonizantes y los perfiles de citocinas, lo que lleva a una reducción de la mortalidad y la carga bacteriana en ratones vacunados {svg_2}.

Agonista del Receptor Tipo Toll 4 (TLR4)

Como agonista del TLR4, MPLA activa las respuestas inmunitarias a través de la vía del TLR4. Se ha utilizado para estudiar el equilibrio entre la baja reactogenicidad y la alta eficacia en el diseño de vacunas. MPLA de calidad para investigación mostró diferentes actividades en sistemas celulares humanos y de ratón, proporcionando información sobre su uso como un adyuvante de vacuna seguro {svg_3}.

Desarrollo de Vacunas contra el Cáncer

MPLA: se ha evaluado como un portador y un adyuvante incorporado para vacunas contra el cáncer basadas en carbohidratos sintéticos. Su capacidad para mejorar la inmunogenicidad lo convierte en un candidato potente para crear vacunas autoadyuvantes totalmente sintéticas {svg_4}.

Aplicaciones Inmunoterapéuticas

Los efectos inmunomoduladores de MPLA lo convierten en un candidato para la inmunoterapia. Se ha demostrado que mejora la inmunidad mediada por células B y células T, lo cual es crucial para aplicaciones profilácticas y terapéuticas {svg_5}.

Síntesis de Vacunas Glucoconjugadas

Los derivados de MPLA: se han sintetizado para su acoplamiento con diversas estructuras, como antígenos asociados a tumores, para construir vacunas glucoconjugadas. Esta aplicación es particularmente relevante en el desarrollo de vacunas contra el cáncer {svg_6}.

Mecanismo De Acción

Target of Action

Monophosphoryl lipid A (MPLA) is a natural agonist for the toll-like receptor-4 (TLR4) . TLR4 is a mammalian transmembrane receptor protein that is widely expressed in immune system cells, including neutrophils, macrophages, splenocytes, lymphocytes, and dendritic cells .

Mode of Action

MPLA interacts with TLR4, resulting in a partial agonist profile . It has been suggested that MPLA improves vaccine immunogenicity by enhancing antigen-presenting cell maturation . Further analysis of the major components of MPLA adjuvant prepared synthetically identified two structural variants that functioned as competitive antagonists of human TLR4 .

Biochemical Pathways

MPLA induces strong p38 MAPK but weak JNK activation, resulting in high IP-10 (interferon-inducible protein 10), tumor necrosis factor, and interleukin-10 but low MCP-1 transcript levels . This indicates that MPLA affects the MAPK pathway and cytokine production, which are crucial for immune responses.

Pharmacokinetics

It’s known that mpla is used as an adjuvant in immunization, suggesting it’s capable of being absorbed and distributed in the body to enhance immune responses .

Result of Action

MPLA enhances antibody responses, T cell expansion, and recall responses against antigens without causing excessive inflammatory side effects . It elicits high titers of antigen-specific IgG antibodies, indicating a T cell-dependent immune response .

Action Environment

Environmental factors can influence the immunological activity of MPLA. The lipid composition and structure of MPLA have a significant influence on its immunological activity . Also, the combination of MPLA and other substances, such as Alum, can further enhance immune responses .

Safety and Hazards

MPLA (synthetic) Sterile Solution is harmful if swallowed . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if not breathing . In case of skin contact, wash skin with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting .

Análisis Bioquímico

Biochemical Properties

Monophosphoryl Lipid A (synthetic) plays a significant role in biochemical reactions. It is recognized as an agonist of Toll-Like Receptor 4 (TLR4) that directly activates dendritic cells . It interacts with various enzymes and proteins, including MyD88 and TRIF, which are different adaptors in TLR4 signaling .

Cellular Effects

Monophosphoryl Lipid A (synthetic) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to drive nonspecific resistance to infection for up to 2 weeks .

Molecular Mechanism

The mechanism of action of Monophosphoryl Lipid A (synthetic) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a competitive antagonist of human TLR4 . It also exerts its effects at the molecular level by stimulating TLR4, which leads to the activation of dendritic cells .

Temporal Effects in Laboratory Settings

The effects of Monophosphoryl Lipid A (synthetic) change over time in laboratory settings. It has been found to drive a sustained and dynamic metabolic program in macrophages that supports improved pathogen clearance .

Dosage Effects in Animal Models

The effects of Monophosphoryl Lipid A (synthetic) vary with different dosages in animal models. It has been shown to enhance immune responses and improve microbe clearance .

Metabolic Pathways

Monophosphoryl Lipid A (synthetic) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Monophosphoryl Lipid A (synthetic) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Propiedades

IUPAC Name

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZUDUZKTYFBG-HNPUZVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H184N3O22P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246298-63-4
Record name Glucopyranosyl lipid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosyl Lipid - A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPRETOLIMOD AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.